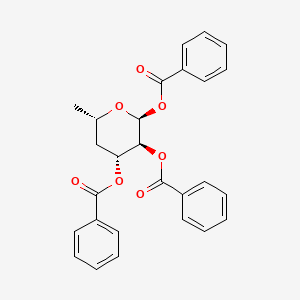

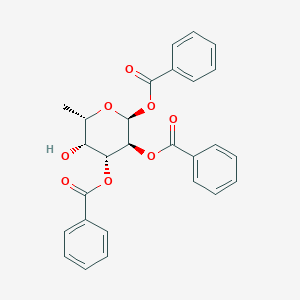

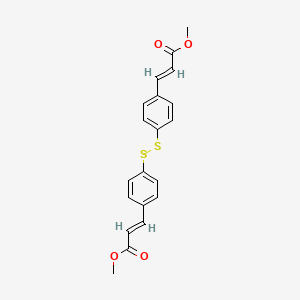

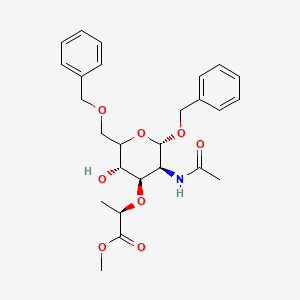

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is synthesized through a complex procedure involving the esterification and protection of functional groups, followed by their selective deprotection and coupling reactions. Syntheses of related compounds involve the use of diazomethane, dicyclohexylcarbodiimide, and other reagents to achieve the desired structural modifications and protect functional groups, indicative of the synthetic strategies that might be employed for Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester (Lefrancier et al., 2009), (Gross & Rimpler, 1986).

Molecular Structure Analysis The molecular structure of this compound, similar to those of its analogs, is characterized by its stereochemistry and protective group strategies essential for its synthesis and subsequent biological activity. Studies focusing on the stereochemical outcomes and protective group strategies offer insights into the complex molecular architecture of these compounds (Bélot & Jacquinet, 2000), (Carroll, 1963).

Chemical Reactions and Properties Chemical reactions involving Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester and its derivatives are crucial for understanding its reactivity and potential applications. The synthesis pathways often involve nucleophilic substitutions, esterifications, and amide bond formations, indicative of the compound's reactivity (Keglević et al., 1989).

Physical Properties Analysis While specific studies on the physical properties of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester were not identified, related compounds' physical properties, such as solubility, melting points, and crystallinity, are critical for their purification, identification, and application (Yoshimura, Sato, & Ando, 1969).

Chemical Properties Analysis The chemical properties of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester, such as its reactivity towards various chemical reagents, stability under different conditions, and its behavior in chemical transformations, are essential for its application in synthesis and drug development. The compound's synthesis and functional group manipulations suggest its chemical versatility and reactivity (Piper, Montgomery, Sirotnak, & Chello, 1982).

科学的研究の応用

Synthesis and Characterization

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester and its related compounds have been extensively studied for their roles in the synthesis and characterization of complex molecules. For example, this compound serves as a key intermediate in the synthesis of precursors to amides and peptides of methotrexate, which are evaluated for their inhibitory effects on folate metabolism, contributing significantly to the understanding of methotrexate's binding to dihydrofolate reductase (Piper et al., 1982). Similarly, muramyl peptides derived from the compound have been prepared and evaluated, providing insights into the stereoselectivity of lactyl ether synthesis from racemic 2-chloropropionic acid (Gross & Rimpler, 1986).

Biological Activity

Research on benzyl derivatives of muramic acid includes studies on their immunoadjuvant activity. For instance, N-Acetyl-6-O-phosphono-muramoyl-l-alanyl-d-isoglutamine methyl ester and its lipophilic derivatives synthesized from benzyl 2-acetamido-2-deoxy-3-O-[d-1-(methoxycarbonyl)ethyl]-β-d-glucopyranoside showed promising immunoadjuvant activity in guinea-pigs, highlighting the potential use of these compounds in enhancing immune responses (Ishida et al., 1989).

Chemical Structure and Function Relationships

The structure-function relationships of muramyl peptides have been explored, with studies showing the correlation between chemical structures and their protective activities in systemic infections. This research has contributed to the understanding of how modifications, such as acylation of muramyl dipeptide, affect biological activity, providing valuable insights for the development of novel therapeutic agents (Matsumoto et al., 1981).

作用機序

Target of Action

The primary target of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is the peptidoglycan , the main skeletal component of both Gram-positive and Gram-negative bacterial cell walls . This compound is an N-acetyl derivative of muramic acid, an amino sugar found in peptidoglycan .

特性

IUPAC Name |

methyl (2R)-2-[(2S,3S,4R,5S)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO8/c1-17(25(30)31-3)34-24-22(27-18(2)28)26(33-15-20-12-8-5-9-13-20)35-21(23(24)29)16-32-14-19-10-6-4-7-11-19/h4-13,17,21-24,26,29H,14-16H2,1-3H3,(H,27,28)/t17-,21?,22+,23-,24-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTACECEWGGFLK-ISOSPYKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1C(C(OC(C1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。